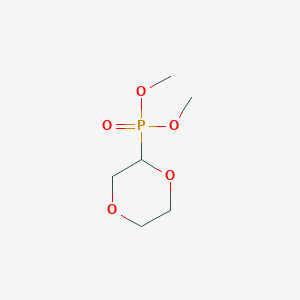
Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 1,4-dioxane ring and two methyl ester groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester typically involves the Michaelis–Arbuzov reaction. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate .
Industrial Production Methods: Industrial production of phosphonic acid esters often employs the Michaelis–Arbuzov reaction due to its efficiency and high yield. The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to prevent oxidation. The resulting esters can be purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and methanol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Employed in the study of enzyme inhibition and as a potential bioisostere for phosphate groups in biochemical research.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in various polymer formulations
Mechanism of Action
The mechanism of action of phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also mimic phosphate groups, allowing it to interfere with biological processes that involve phosphorylation .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the 1,4-dioxane ring.
Bisphosphonates: Used in medicine for the treatment of osteoporosis, structurally related but contain two phosphonic acid groups.
Glyphosate: A widely used herbicide, also a phosphonate but with a different functional group arrangement.
Uniqueness: Phosphonic acid, 1,4-dioxan-2-yl-, dimethyl ester is unique due to the presence of the 1,4-dioxane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonates and contributes to its diverse applications in various fields .
Properties
CAS No. |
61565-03-5 |
|---|---|
Molecular Formula |
C6H13O5P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,4-dioxane |
InChI |
InChI=1S/C6H13O5P/c1-8-12(7,9-2)6-5-10-3-4-11-6/h6H,3-5H2,1-2H3 |
InChI Key |
HWSKRBXAYGYPEY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1COCCO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















